molecular formula C17H18N6O3S B12169265 N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12169265
M. Wt: 386.4 g/mol
InChI Key: PVZKUINZRKIPPI-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes both sulfonamide and tetrazole groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole group can interact with proteins and other biomolecules. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide stands out due to its unique combination of sulfonamide and tetrazole groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H18N6O3S

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C17H18N6O3S/c18-27(25,26)16-7-3-13(4-8-16)9-10-19-17(24)11-14-1-5-15(6-2-14)23-12-20-21-22-23/h1-8,12H,9-11H2,(H,19,24)(H2,18,25,26)

InChI Key

PVZKUINZRKIPPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)N

Origin of Product

United States

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